
2-Isopropyl-1-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain, which makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or base-induced sulfate elimination from aminoethanol .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-1-phenylaziridine undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions, leading to the formation of amines and other derivatives.
Substitution reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, often leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, ring-opening reactions with amines typically yield primary amines, while reactions with alcohols can produce amino alcohols .
Applications De Recherche Scientifique
2-Isopropyl-1-phenylaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1-phenylaziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The nitrogen atom in the aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the generation of various products . This reactivity is exploited in various applications, including polymerization and drug development .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine: A derivative of aziridine with a methyl group attached to the ring.
2-Phenylaziridine: Another derivative with a phenyl group attached to the ring.
Uniqueness: 2-Isopropyl-1-phenylaziridine is unique due to the presence of both isopropyl and phenyl groups attached to the aziridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74938-79-7 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-phenyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clé InChI |
VFOHDFQPEPEWKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


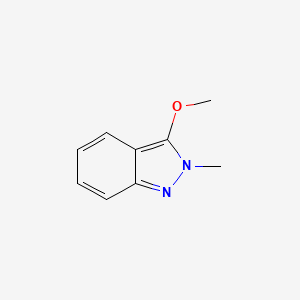

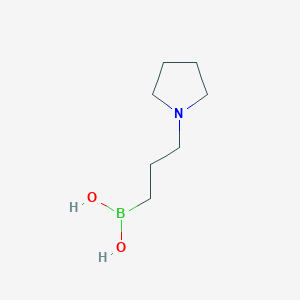
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

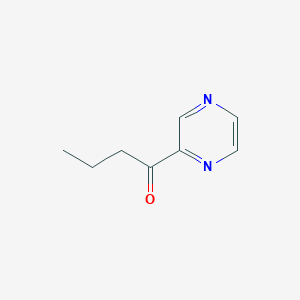
![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
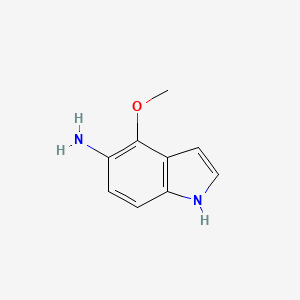
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
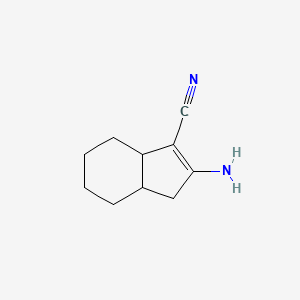
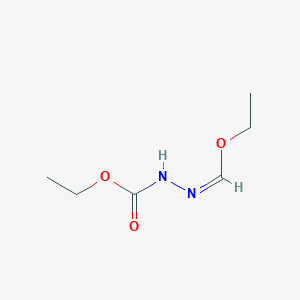

![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

